Part 1: Core Chemical and Physical Properties
Part 1: Core Chemical and Physical Properties
An In-Depth Technical Guide to (S)-3-Isopropylmorpholine: A Chiral Building Block for Modern Drug Development
Introduction
(S)-3-isopropylmorpholine is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. As a substituted morpholine, it belongs to a class of compounds widely recognized for their favorable physicochemical and metabolic properties, making them privileged structures in medicinal chemistry.[1][2] The morpholine scaffold is a versatile and readily accessible synthetic building block often employed to improve the pharmacokinetic profile of drug candidates.[2][3] The specific stereochemistry of (S)-3-isopropylmorpholine, conferred by the isopropyl group at the C-3 position, makes it a valuable chiral intermediate for the asymmetric synthesis of complex molecular targets. Its most prominent application is as a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications for researchers and drug development professionals.
(S)-3-isopropylmorpholine is a secondary amine with a defined stereocenter. Its core properties are essential for its handling, reaction design, and integration into synthetic workflows.
Structural and Physicochemical Data
The fundamental properties of (S)-3-isopropylmorpholine are summarized in the table below. These parameters, including its molecular weight, polarity (indicated by TPSA and LogP), and hydrogen bonding capacity, are critical for predicting its solubility, membrane permeability, and interactions in a biological context.
| Property | Value | Source |
| CAS Number | 77897-21-3 | [6] |
| Molecular Formula | C₇H₁₅NO | [6] |
| Molecular Weight | 129.20 g/mol | [6] |
| Synonym | (3S)-3-(1-methylethyl)-Morpholine | [6] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |
| LogP (octanol-water partition coefficient) | 0.6308 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Stereochemistry and Its Importance
The "(S)" designation in (S)-3-isopropylmorpholine signifies a specific three-dimensional arrangement at the chiral center (C-3). In drug development, controlling stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activity, metabolic profiles, and toxicity.
The use of enantiomerically pure starting materials like (S)-3-isopropylmorpholine is a cornerstone of modern asymmetric synthesis. It serves as a "chiral building block," where its pre-existing stereocenter is incorporated into the final molecule, guiding the stereochemical outcome of subsequent reactions and avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[7]
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of substituted morpholines is a well-established field, often starting from corresponding amino alcohols.[8][9]
Conceptual Synthetic Pathway
A common and efficient method for synthesizing morpholines involves the cyclization of a 1,2-amino alcohol. For (S)-3-isopropylmorpholine, the synthesis would logically start from the commercially available chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol). The pathway involves a two-step process: N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization.
Protocol Causality:
-
N-Alkylation: The primary amine of L-valinol acts as a nucleophile, attacking an electrophilic two-carbon unit like 2-chloroethanol. This step selectively adds the hydroxyethyl group to the nitrogen.
-
Intramolecular Cyclization: Treatment with a strong acid (e.g., H₂SO₄) protonates the primary alcohol, converting it into a good leaving group (water). The secondary alcohol on the other side of the molecule then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.
Spectroscopic Analysis (Illustrative)
Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While a publicly available, verified spectrum for (S)-3-isopropylmorpholine is not readily found, its expected NMR signals can be predicted based on its structure and data from analogous compounds like morpholine and N-(3-aminopropyl)morpholine.[10][11]
Expected ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~3.8-4.0 ppm (m, 2H): Protons on C-5 (adjacent to oxygen).
-
δ ~3.6-3.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).
-
δ ~2.8-3.0 ppm (m, 2H): Protons on C-6 (adjacent to nitrogen).
-
δ ~2.5-2.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).
-
δ ~2.2-2.4 ppm (m, 1H): Proton on C-3 (methine proton).
-
δ ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group.
-
δ ~1.7 ppm (s, 1H): N-H proton (broad singlet).
-
δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group.
Expected ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~70-72 ppm: C-2
-
δ ~67-69 ppm: C-5
-
δ ~58-60 ppm: C-3
-
δ ~46-48 ppm: C-6
-
δ ~30-32 ppm: Isopropyl CH
-
δ ~18-20 ppm: Isopropyl CH₃
Part 3: Application in Drug Discovery: Synthesis of Aprepitant
The primary industrial application of (S)-3-isopropylmorpholine is as a key intermediate in the multi-step synthesis of Aprepitant, a selective human NK-1 receptor antagonist.[5] The synthesis of Aprepitant is a complex process where the chiral morpholine core is constructed and later functionalized. While various synthetic routes to Aprepitant exist, they converge on the necessity of establishing the correct stereochemistry at the C-3 position of the morpholine ring, often by using a precursor that is or is derived from (S)-3-isopropylmorpholine.[12][13][14]
The morpholine moiety in Aprepitant is not just a structural scaffold but is integral to the molecule's ability to bind to the NK-1 receptor with high affinity.
Part 4: Safety, Handling, and Storage
Proper handling of (S)-3-isopropylmorpholine is essential due to its hazardous properties. The information below is synthesized from available safety data sheets (SDS).
Hazard Identification
-
Classification: The compound is classified as corrosive. It is harmful if swallowed and causes severe skin burns and eye damage.[15]
-
Primary Hazards: Direct contact can cause serious tissue damage. Inhalation of vapors may be irritating to the respiratory tract.[15][16]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]
-
-
Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[15][18]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] A recommended storage temperature is 4°C, and the container should protect the contents from light.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Conclusion
(S)-3-isopropylmorpholine is more than a simple heterocyclic amine; it is a high-value chiral building block that plays a critical role in the efficient, stereoselective synthesis of complex pharmaceutical agents. Its well-defined chemical properties, combined with its strategic importance in the construction of drugs like Aprepitant, underscore its value to the fields of medicinal chemistry and process development. A thorough understanding of its properties, synthesis, and handling protocols is essential for any researcher or scientist aiming to leverage this potent intermediate in the pursuit of novel therapeutics.
References
-
Nordic Biomarker. (n.d.). SDS Routine Level 3 Control C3111 United Kingdom 3.0. [Link]
-
BioMedica Diagnostics. (2017, May 26). SAFETY DATA SHEET Control Level 3. [Link]
-
ResearchGate. (2025, August 6). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 9). Chapter 10 Synthesis of aprepitant. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). N-(3-Aminopropyl)morpholine. [Link]
-
Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-(3-Chloropropyl)morpholine. [Link]
-
PubMed. (2009, July 17). New strategy for the synthesis of substituted morpholines. [Link]
-
SciSpace. (n.d.). Chiral auxiliaries in polymer-supported organic synthesis. [Link]
-
ElectronicsAndBooks. (n.d.). Chiral relay auxiliary for the synthesis of enantiomerically pure a-amino acids. [Link]
-
PubMed. (2019, January 5). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]
-
PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Thieme Connect. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]
-
Syrris. (n.d.). Drug Discovery and Development application. [Link]
-
SpectraBase. (n.d.). 4-(3-Aminopropyl)morpholine - Optional[1H NMR] - Spectrum. [Link]
-
Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. chemscene.com [chemscene.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]
- 11. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 14. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]
- 15. fishersci.es [fishersci.es]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 18. nordicbiomarker.com [nordicbiomarker.com]
